molecular formula C8H16O B1618898 2,2-Dimethylhexanal CAS No. 996-12-3

2,2-Dimethylhexanal

Cat. No.: B1618898
CAS No.: 996-12-3
M. Wt: 128.21 g/mol
InChI Key: PGEITMLMCONAGQ-UHFFFAOYSA-N
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Description

2,2-Dimethylhexanal is an organic compound with the molecular formula C8H16O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. The compound is also known by its IUPAC name, 2,2-Dimethyl-n-hexanal . It is a colorless liquid with a distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylhexanal can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethylhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 2,2-dimethyl-1-hexene. This process involves the addition of a formyl group to the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhexanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2,2-dimethylhexanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2,2-dimethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophilic Addition: It reacts with nucleophiles like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophilic Addition: Grignard reagents (RMgX)

Major Products Formed:

    Oxidation: 2,2-Dimethylhexanoic acid

    Reduction: 2,2-Dimethylhexanol

    Nucleophilic Addition: Secondary alcohols

Scientific Research Applications

2,2-Dimethylhexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhexanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various transformations. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    2,2-Dimethylhexane: An alkane with a similar carbon skeleton but lacking the aldehyde functional group.

    2,2-Dimethylhexanol: The corresponding alcohol of 2,2-Dimethylhexanal.

    2,2-Dimethylhexanoic acid: The carboxylic acid derivative of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts.

Properties

IUPAC Name

2,2-dimethylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEITMLMCONAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335165
Record name Hexanal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

996-12-3
Record name Hexanal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethylhexanal
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